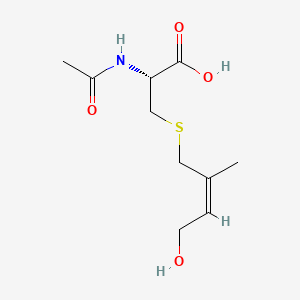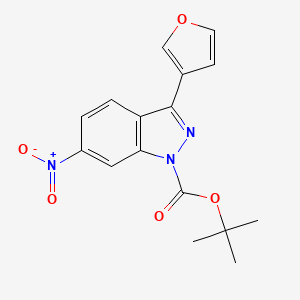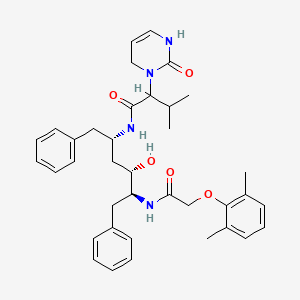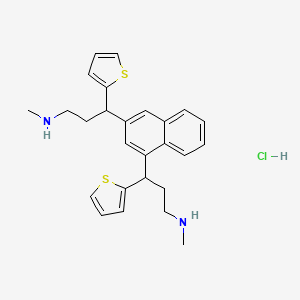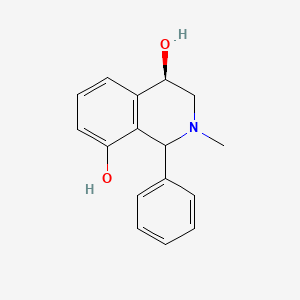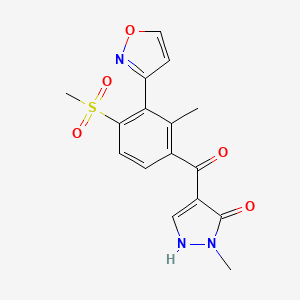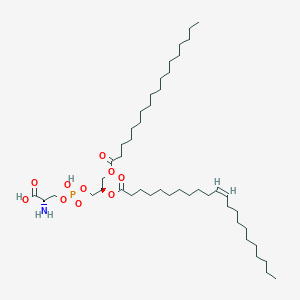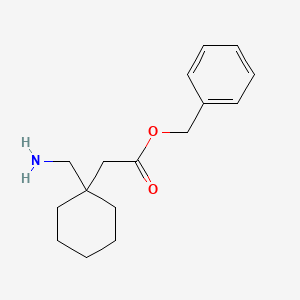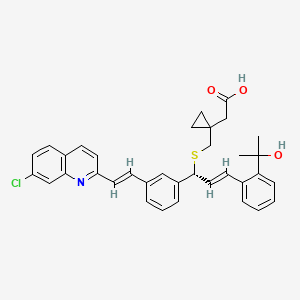![molecular formula C28H25NO2S B13848230 (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate typically involves multiple steps. One common method includes the oxidation of a boric acid derivative followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of inert solvents and specific temperature controls to ensure the stability and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydroperoxide.
Reduction: Reduction reactions may involve hydrogenation under specific conditions.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroperoxide for oxidation and hydrogen for reduction. The reactions are typically carried out in inert solvents like acetone at controlled temperatures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid intermediate, while reduction can produce a fully hydrogenated derivative .
科学研究应用
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate has diverse applications in scientific research:
作用机制
The mechanism of action of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Some compounds similar to (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate include:
- 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridine-2-one hydrochloride
Uniqueness
What sets this compound apart is its specific acetate group, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly valuable in certain chemical and biological applications.
属性
分子式 |
C28H25NO2S |
|---|---|
分子量 |
439.6 g/mol |
IUPAC 名称 |
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate |
InChI |
InChI=1S/C28H25NO2S/c1-21(30)31-27-19-22-20-29(18-17-26(22)32-27)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,19H,17-18,20H2,1H3 |
InChI 键 |
MWXRFWGXCUNOBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
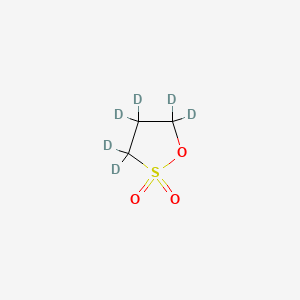
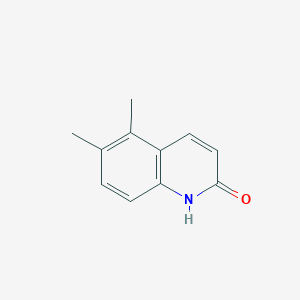
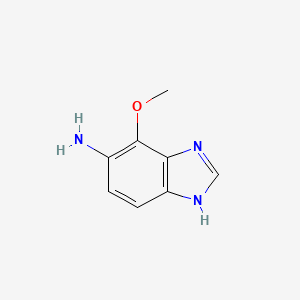
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
